molecular formula C19H22N2O6S B3545173 ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

Cat. No.: B3545173
M. Wt: 406.5 g/mol
InChI Key: GEDHQNDROGFBFL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a combination of a trimethoxyphenyl group, a thiazole ring, and an ethyl acetate moiety.

Preparation Methods

The synthesis of ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves a multi-step process. The key steps include the formation of the thiazole ring and the subsequent attachment of the trimethoxyphenyl and ethyl acetate groups. Common synthetic routes involve the use of reagents such as 3,4,5-trimethoxybenzaldehyde, thioamides, and ethyl bromoacetate under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response . The thiazole ring may enhance binding affinity to these targets, thereby increasing the compound’s efficacy.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and trimethoxyphenyl-containing molecules. For example:

ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to the combination of these two pharmacophores, which may result in synergistic effects and enhanced biological activity.

Properties

IUPAC Name

ethyl 2-[2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-5-27-17(23)10-13-11-28-19(20-13)21-16(22)7-6-12-8-14(24-2)18(26-4)15(9-12)25-3/h6-9,11H,5,10H2,1-4H3,(H,20,21,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDHQNDROGFBFL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(2-{[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

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